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Compound of Interest

Compound Name: 5-Chloro-2-mercaptobenzoxazole

Cat. No.: B1348873 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Chloro-2-mercaptobenzoxazole, a heterocyclic compound of interest in pharmaceutical and

materials science research. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols

for these analyses.

Spectroscopic Data Summary
The empirical formula for 5-Chloro-2-mercaptobenzoxazole is C₇H₄ClNOS, and it has a

molecular weight of 185.63 g/mol .[1] The structural and spectral data are summarized in the

tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

The proton NMR spectrum of 5-Chloro-2-mercaptobenzoxazole in DMSO-d₆ reveals

characteristic signals for the aromatic protons and the thiol group.
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~13.99 Singlet 1H SH

~7.52 Doublet 1H Aromatic CH

~7.28-7.31 Multiplet 2H Aromatic CH

¹³C NMR Data

While specific experimental ¹³C NMR data for 5-Chloro-2-mercaptobenzoxazole is not readily

available in the public domain, data for the parent compound, benzoxazole-2-thione, can

provide an estimation of the chemical shifts. The presence of the chloro-substituent at the C5

position is expected to influence the chemical shifts of the aromatic carbons. The C-Cl carbon

would be expected to be in the range of 125-140 ppm, and adjacent carbons would also

experience shifts. The C=S carbon is typically observed in the downfield region. For

benzoxazole-2-thione, the C4/C7 carbons are observed around 110 ppm.[2]

Carbon Atom Estimated Chemical Shift (δ) ppm

C=S (C2) ~180-185

Aromatic C-Cl (C5) ~125-130

Aromatic CH ~110-140

Aromatic Quaternary ~140-150

Infrared (IR) Spectroscopy
The IR spectrum of 5-Chloro-2-mercaptobenzoxazole is characterized by absorption bands

corresponding to the various functional groups present in the molecule. Data is typically

acquired as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[1][3]
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Wavenumber (cm⁻¹) Functional Group

3100-3000 Aromatic C-H stretch

~2550-2600 S-H stretch (thiol)

1600-1585 C=C stretch (in-ring aromatic)

1550-1475 N-O asymmetric stretch

1335-1250 C-N stretch (aromatic amine)

1320-1000 C-O stretch

850-550 C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry data, particularly from Liquid Chromatography-Mass Spectrometry (LC-MS)

with Electrospray Ionization (ESI), is used to determine the molecular weight and fragmentation

pattern of the compound.

m/z Ion

183.9629 [M-H]⁻

186.1 [M+H]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol
High-resolution ¹H and ¹³C NMR spectra are to be recorded on a standard NMR spectrometer

(e.g., 300 or 500 MHz).

Sample Preparation:

Weigh 5-10 mg of 5-Chloro-2-mercaptobenzoxazole.
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Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-

d₆).

Transfer the solution into a 5 mm NMR tube.

Instrument Parameters:

Spectrometer: 300 or 500 MHz

Solvent: DMSO-d₆

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Temperature: 298 K

Sample Preparation
Data Acquisition

Data Processing

Weigh Sample Dissolve in
Deuterated Solvent

Transfer to
NMR Tube

Place Sample in
Spectrometer

Acquire 1H & 13C
Spectra Process FID Reference to TMS

Click to download full resolution via product page

NMR Experimental Workflow

Infrared (IR) Spectroscopy Protocol
FTIR spectra are to be obtained using a Fourier Transform Infrared Spectrometer. The solid

sample can be analyzed using the KBr pellet method or an ATR accessory.

KBr Pellet Method:

Grind a small amount of 5-Chloro-2-mercaptobenzoxazole with dry potassium bromide

(KBr) powder in an agate mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.
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Place the pellet in the sample holder of the FTIR spectrometer for analysis.

Attenuated Total Reflectance (ATR) Method:

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Record the spectrum.

Instrument Parameters:

Spectrometer: FTIR Spectrometer

Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Sample Preparation
Data Acquisition
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KBr Pellet

Place on ATR Crystal
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Spectrometer Record Spectrum

Click to download full resolution via product page

IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS) Protocol
LC-MS analysis is to be performed using a liquid chromatograph coupled to a mass

spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:
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Prepare a dilute solution of 5-Chloro-2-mercaptobenzoxazole in a suitable solvent (e.g.,

methanol or acetonitrile).

Filter the solution through a 0.22 µm syringe filter.

LC-MS Parameters:

Chromatography: Reverse-phase HPLC

Column: C18 column

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

Ionization: Electrospray Ionization (ESI), positive and negative modes.

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole

Sample Preparation

LC-MS Analysis

Dissolve Sample Filter Solution Inject into LC Chromatographic
Separation

Electrospray
Ionization Mass Detection

Click to download full resolution via product page

Mass Spectrometry Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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